20α-Dihydro Pregnenolone-d5
Description
20α-Dihydro Pregnenolone-d5 (CAS 131320-06-4) is a deuterated derivative of 20α-dihydro pregnenolone, a steroid metabolite involved in endogenous pathways. Its molecular formula is C21H33NaO5S, with a molecular weight of 420.54 g/mol . The compound is labeled with five deuterium atoms (d5), enhancing its stability and utility in quantitative pharmacokinetic and metabolic studies. It is primarily used as an internal standard in mass spectrometry-based assays to track steroid metabolism and drug development processes .
Properties
Molecular Formula |
C₂₁H₂₉D₅O₂ |
|---|---|
Molecular Weight |
323.52 |
Synonyms |
(3β,20S)-Pregn-5-ene-3,20-diol-d5; Pregn-5-ene-3β,20α-diol-d5; Pregnenediol-d5; (3β,20S)-Pregn-5-ene-3,20-diol-d5; 20α-Hydroxypregnenolone-d5; 3β,20α-Dihydroxypregn-5-ene-d5; Δ5-Pregnene-3β,20α-diol-d5; Δ5-Pregnenediol-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isotopic Variants
The table below highlights key structural and isotopic differences between 20α-Dihydro Pregnenolone-d5 and related compounds:
*Estimated based on isotopic substitution.
Key Differences in Structure and Function
Stereochemical Configuration (α vs. β)
- 20α vs.
- Sulfate Ester Position: The sulfate group at C3 enhances water solubility and mimics endogenous sulfated steroids, facilitating studies on sulfotransferase activity .
Isotopic Labeling
- Deuterium Substitution: The d5 label in 20α-Dihydro Pregnenolone-d5 improves metabolic stability by slowing hydrogen/deuterium exchange, reducing first-pass metabolism. This contrasts with non-deuterated analogues like 20β-Dihydro Pregnenolone, which exhibit faster clearance .
Research Findings and Limitations
- Pharmacokinetic Data: Limited published studies directly compare deuterated and non-deuterated forms. Preliminary data suggest deuterated variants like 20α-Dihydro Pregnenolone-d5 exhibit prolonged half-lives but require validation in clinical models .
- Synthetic Challenges: Production of high-purity deuterated compounds (e.g., avoiding isotopic dilution) remains technically demanding, as noted in supplier documentation .
Q & A
Basic Research Questions
Q. What is the role of 20α-Dihydro Pregnenolone-d5 in analytical method validation, and how should it be integrated into experimental workflows?
- Methodological Answer : 20α-Dihydro Pregnenolone-d5, a deuterated analog, is commonly used as an internal standard in mass spectrometry (MS)-based assays to correct for matrix effects and instrument variability. Researchers should spike samples with a known concentration of the deuterated compound prior to extraction. Quantification relies on comparing the analyte-to-internal standard peak area ratio against a calibration curve . Validate its stability under experimental conditions (e.g., pH, temperature) to ensure reproducibility.
Q. What safety protocols are essential when handling 20α-Dihydro Pregnenolone-d5 in laboratory settings?
- Methodological Answer : Refer to OSHA and GHS guidelines for handling:
- Use PPE (gloves, lab coats) to avoid dermal exposure.
- Store in a cool, dry environment away from ignition sources.
- In case of accidental ingestion, seek immediate medical attention and provide the Safety Data Sheet (SDS) for targeted treatment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative data when using 20α-Dihydro Pregnenolone-d5 as an internal standard?
- Methodological Answer : Data contradictions often arise from isotopic interference or matrix effects. To mitigate:
- Perform matrix-matched calibration to account for co-eluting substances.
- Validate ion suppression/enhancement using post-column infusion studies.
- Cross-check with alternative internal standards (e.g., structural analogs) to confirm accuracy .
Q. What experimental design considerations are critical for studying 20α-Dihydro Pregnenolone-d5’s metabolic stability in in vitro models?
- Methodological Answer :
- Use hepatocyte or microsomal incubations under controlled O₂ and temperature conditions.
- Include negative controls (no NADPH) to distinguish non-enzymatic degradation.
- Quantify parent compound and metabolites via LC-MS/MS, normalized to the deuterated internal standard. Report degradation half-life (t₁/₂) and intrinsic clearance (CLint) .
Q. How does the isotopic purity of 20α-Dihydro Pregnenolone-d5 impact its utility in tracer studies?
- Methodological Answer : Low isotopic purity (>98% deuterium enrichment) risks cross-talk in MS detection.
- Verify purity via high-resolution MS or NMR.
- Optimize chromatographic separation to resolve isotopic peaks.
- Use kinetic isotope effect (KIE) calculations to adjust for metabolic rate differences between labeled and unlabeled forms .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving 20α-Dihydro Pregnenolone-d5 in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism.
- Report EC₅₀/IC₅₀ values with 95% confidence intervals.
- Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s). Ensure compliance with NIH guidelines for preclinical data reporting, including explicit inclusion/exclusion criteria .
Data Presentation and Compliance
Q. How should researchers document the synthesis and characterization of 20α-Dihydro Pregnenolone-d5 derivatives for publication?
- Methodological Answer : Include:
- Synthetic routes (e.g., deuteration methods, catalysts).
- Purity data (HPLC chromatograms, ≥95% purity threshold).
- Structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution MS.
- Adhere to journal-specific guidelines for spectral data deposition (e.g., CC-BY licenses for open-access repositories) .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical use of 20α-Dihydro Pregnenolone-d5 in animal studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
